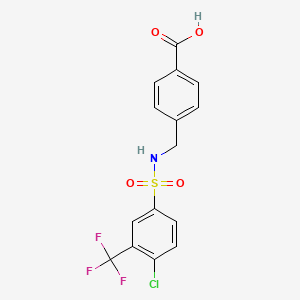

![molecular formula C12H12N4 B1299531 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 462067-01-2](/img/structure/B1299531.png)

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their potential applications in various fields. In one study, novel benzo[h]-1,6-naphthyridines were synthesized through the cyclocondensation of ethyl 4-aminoquinoline-3-carboxylates with malononitrile. Additionally, pyrazolo[4,3-c]quinolines were prepared by nucleophilic substitution and subsequent addition reaction of ethyl 4-chloroquinoline-3-carboxylates with different hydrazines. These compounds were then characterized using spectral and analytical methods . Another research effort led to the synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde via the Vilsmeier-Haack reaction, which was further reacted with hydroxylamine hydrochloride to study its chemical behavior, revealing a ring-opening ring-closure (RORC) mechanism .

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the structure of synthesized quinoline derivatives. For instance, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate was elucidated, revealing a six-membered ring adopting a boat conformation with specific bond lengths indicating the presence of C=C double bonds . This detailed structural information is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical behavior of quinoline derivatives under different conditions has been explored. The novel aldehyde synthesized in one study exhibited distinctive reactivity with hydroxylamine hydrochloride, leading to a variety of products through a RORC mechanism. The conditions of the reaction, such as the use of acetic acid or ethanolic potassium hydroxide, significantly influenced the outcome . These findings contribute to a deeper understanding of the reactivity patterns of quinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, triarylamines based on 6H-indolo[2,3-b]quinoxaline were synthesized and characterized by their optical absorption and emission spectra, electrochemical behavior, and thermal studies. The nature of the peripheral amines affected the electronic absorption spectra, while the emission spectra showed similarities across the compounds. The fluorescence properties varied depending on the structure of the amine segment, and the compounds exhibited green or yellow emission. The electrochemical studies revealed one-electron quasi-reversible oxidation processes, and the compounds demonstrated enhanced thermal stability and higher glass transition temperatures due to the dipolar 6H-indolo[2,3-b]quinoxaline segment . These properties are essential for potential applications in optoelectronic devices.

Applications De Recherche Scientifique

Chemical Structure and Synthesis Quinoxaline derivatives, including 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, are highlighted for their ease of synthesis and diverse biological applications. These compounds are formed through the condensation of ortho-diamines with 1,2-diketones. Their structural modifications lead to a broad range of applications, including as dyes, pharmaceuticals, and in the development of antibiotics (Aastha Pareek & Dharma Kishor, 2015).

Biological Activities and Therapeutic Potential Research has shown that quinoline and quinazoline alkaloids, classes closely related to 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, exhibit a wide range of biological activities. These include antitumor, antimalarial, antibacterial, antifungal, and antiviral effects. Such compounds are also investigated for their potential in anticancer drug development, leveraging their ability to inhibit various biological pathways (Xiao-fei Shang et al., 2018).

Optoelectronic Materials The synthesis and application of quinazoline derivatives for electronic devices have been extensively researched. These derivatives are utilized in luminescent small molecules and chelate compounds, indicating their value in creating novel optoelectronic materials. This includes applications related to photo- and electroluminescence, highlighting their potential in fabricating materials for organic light-emitting diodes (OLEDs) and other electronic components (G. Lipunova et al., 2018).

Corrosion Inhibition Quinoline derivatives, closely related to 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, are recognized for their effectiveness as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with surface metallic atoms make them valuable in protecting against metallic corrosion. This aspect is crucial in industrial applications where corrosion resistance is essential (C. Verma et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-ethyl-2H-pyrazolo[3,4-b]quinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-7-3-4-10-8(5-7)6-9-11(13)15-16-12(9)14-10/h3-6H,2H2,1H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNZISBOSPUEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC3=C(NN=C3N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265869 | |

| Record name | 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine | |

CAS RN |

462067-01-2 | |

| Record name | 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462067-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

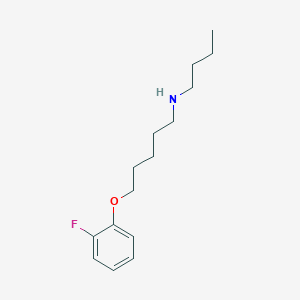

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

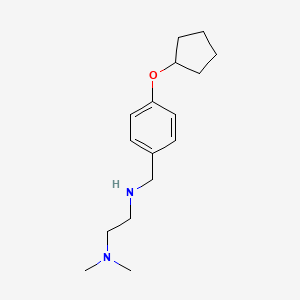

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

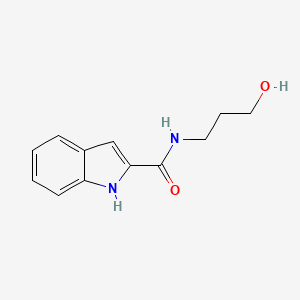

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)